Fluorescein o-acrylate
Overview
Description
Fluorescein o-acrylate is a fluorescent monomer known for its high quantum efficiency in aqueous media. It is characterized by its ability to emit visible light upon excitation, making it a valuable compound in various scientific applications . The compound has the molecular formula C23H14O6 and a molecular weight of 386.35 g/mol . It is typically used in the formation of fluorescent probes and in the synthesis of molecularly imprinted polymers .
Mechanism of Action
Target of Action
Fluorescein o-acrylate is a fluorescent monomer that primarily targets macromolecules such as proteins, nucleic acids, and antibodies . It can be copolymerized with a variety of monomers such as acrylic acid, styrene, and acrylamide, which facilitate the attachment of fluorescein to these macromolecules .
Mode of Action
This compound interacts with its targets by attaching itself to the macromolecules through a process called copolymerization . This interaction results in the formation of fluorescent probes that can be used in bio-imaging . The compound has a high quantum efficiency in aqueous media, and its excitation and emission wavelengths are in the range of visible light .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of fluorescent probes for bio-imaging . It can also be used in the synthesis of molecularly imprinted polymers (MIPs), which are synthetic polymers with specific binding sites designed for a particular molecule . These MIPs can recognize and bind to the target molecule, making them useful in various applications such as sensing, separation, and drug delivery .
Result of Action
The primary result of this compound’s action is the formation of fluorescent probes that can be used in bio-imaging . These probes allow for the visualization of biological processes as they occur, enabling the monitoring of drug delivery and action, staining of specific cells, and highlighting of microscopic structures . Additionally, the compound facilitates the demarcation of different layers in fluorescence microscopy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its high quantum efficiency in aqueous media suggests that the compound’s action may be influenced by the water content in the environment . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein o-acrylate can be synthesized through the esterification of fluorescein with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves a one-pot synthesis method. This method allows for the simultaneous polymerization and functionalization of the compound, resulting in higher yields and improved efficiency. The process involves the use of radical polymerization techniques, where monomers such as acrylic acid, styrene, and acrylamide are copolymerized with this compound .
Chemical Reactions Analysis
Types of Reactions
Fluorescein o-acrylate undergoes various chemical reactions, including:
Polymerization: It can be copolymerized with monomers like acrylic acid, styrene, and acrylamide.
Esterification: The compound can form esters with different acids under appropriate conditions.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Organic solvents such as ethanol and acetone.
Conditions: Reflux conditions for esterification reactions.
Major Products
The major products formed from the reactions of this compound include various copolymers and esters, which are used in the formation of fluorescent probes and molecularly imprinted polymers .
Scientific Research Applications
Fluorescein o-acrylate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of fluorescent probes and molecularly imprinted polymers.
Biology: Employed in bio-imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of biosensors and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Fluorescein o-acrylate is unique due to its high quantum efficiency and its ability to be copolymerized with a variety of monomers. This versatility makes it particularly valuable in the synthesis of fluorescent probes and molecularly imprinted polymers, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDMXSRCVCHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408033 | |
Record name | Fluorescein o-acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193419-86-2 | |
Record name | Fluorescein o-acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorescein o-acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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